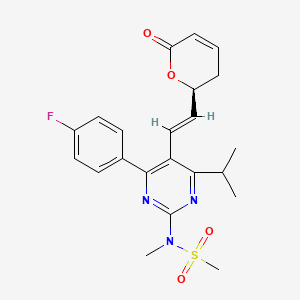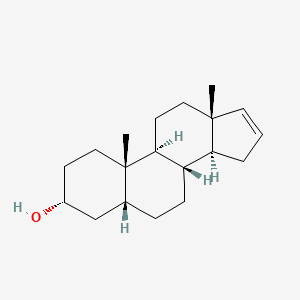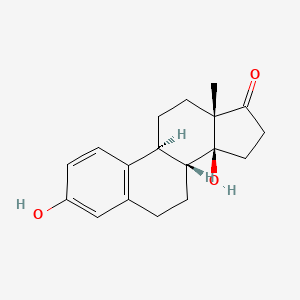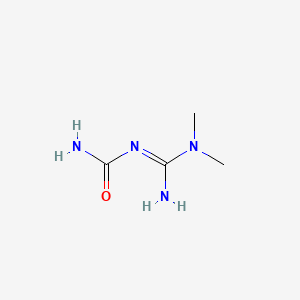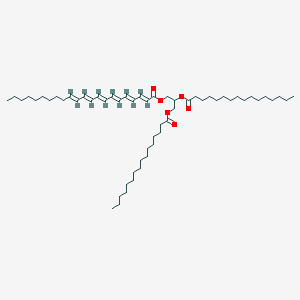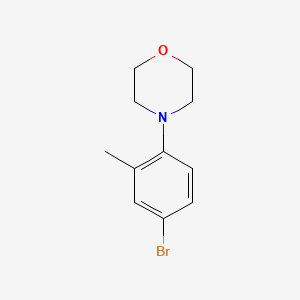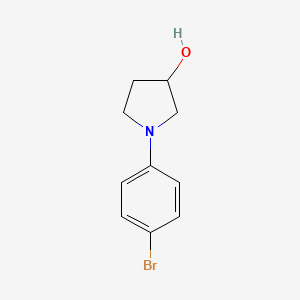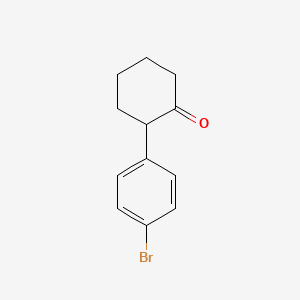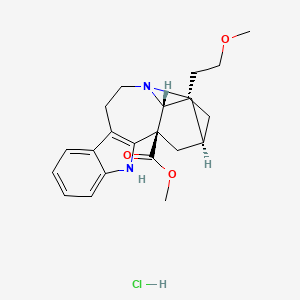
盐酸左旋佐尼坎特, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zolunicant hydrochloride, (+)-, also known as 18-methoxycoronaridine hydrochloride, is a derivative of ibogaine. It was invented in 1996 by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont . This compound has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose .
科学研究应用
Zolunicant hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving ibogaine derivatives.
Biology: It has been studied for its effects on the central nervous system, particularly in reducing addictive behaviors.
Medicine: It is being investigated for its potential to treat addiction and other neurological disorders.
Industry: Its unique chemical structure makes it a candidate for developing new pharmaceuticals.
准备方法
The synthesis of zolunicant hydrochloride involves several steps:
Initial Synthesis: The starting material, ibogaine, undergoes a series of chemical reactions to introduce a methoxy group at the 18th position, resulting in 18-methoxycoronaridine.
Hydrochloride Formation: The final step involves converting 18-methoxycoronaridine into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods for zolunicant hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
化学反应分析
Zolunicant hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or other functional groups in the molecule.
Reduction: This reaction can affect the nitrogen-containing rings or other reducible groups.
Substitution: This reaction can replace the methoxy group or other substituents with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
作用机制
Zolunicant hydrochloride acts primarily as an antagonist at the alpha-3 beta-4 nicotinic receptors. Unlike ibogaine, it does not affect the alpha-4 beta-2 subtype, NMDA channels, or the serotonin transporter. It has reduced affinity for sodium channels and the sigma receptor but retains modest affinity for mu-opioid receptors where it acts as an antagonist, and kappa-opioid receptors . The sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .
相似化合物的比较
Zolunicant hydrochloride is unique compared to other ibogaine derivatives due to its specific receptor affinities and reduced side effects. Similar compounds include:
Ibogaine: The parent compound with broader receptor activity.
Noribogaine: A metabolite of ibogaine with different pharmacological properties.
18-hydroxycoronaridine: Another derivative with distinct chemical and biological activities
Zolunicant hydrochloride stands out due to its selective receptor targeting and potential therapeutic applications in addiction treatment.
属性
IUPAC Name |
methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBFKKVQGICEBT-RUSJTEGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266686-75-3 |
Source


|
| Record name | Zolunicant hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZOLUNICANT HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU8HJ46LXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
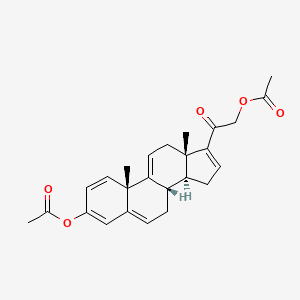
![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)

